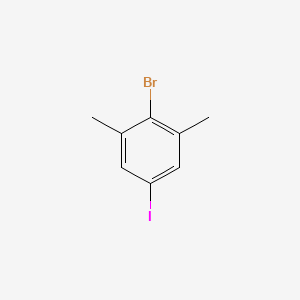

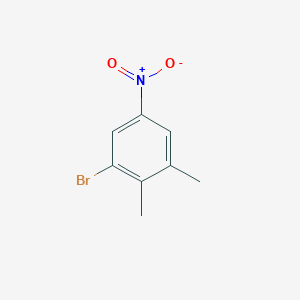

2-Bromo-5-iodo-1,3-dimethylbenzene

Vue d'ensemble

Description

2-Bromo-5-iodo-1,3-dimethylbenzene is a useful research compound. Its molecular formula is C8H8BrI and its molecular weight is 310.96 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Thermochemistry and Experimental Measurements

2-Bromo-5-iodo-1,3-dimethylbenzene, as part of the family of halogen-substituted methylbenzenes, has been studied for its thermochemical properties. Research by Verevkin et al. (2015) on similar compounds focused on experimental vapor pressures, vaporization, fusion, and sublimation enthalpies. Such studies are crucial for understanding the physical and chemical behavior of these compounds, which can be useful in various applications, such as material science and chemical engineering (Verevkin et al., 2015).

Halogenation Techniques

The process of ring halogenation of polyalkylbenzenes, to which this compound belongs, has been explored by Bovonsombat and Mcnelis (1993). Their study demonstrated the use of N-Halosuccinimide and acidic catalysts in the halogenation process. Such techniques are significant in synthetic chemistry, especially in the production of mixed halogenated compounds, which are valuable in various industrial and research applications (Bovonsombat & Mcnelis, 1993).

Synthesis and Characterization

Yu (2008) focused on the synthesis of dimethyl-4-bromoiodobenzenes, a category that includes this compound. The study highlighted methods for obtaining these compounds and their characterization through various techniques like melting point, IR, and NMR. This research contributes to the field of organic chemistry by providing insights into efficient synthesis methods and characterization techniques for such compounds (Yu, 2008).

Photochemical Reactions

The study of photochemical reactions of acyl iodides with aryl halides, including compounds like 4-bromo-1,2-dimethylbenzene, was conducted by Voronkov et al. (2013). This research is essential for understanding the behavior of such compounds under UV light, which has implications in photochemistry and the development of new materials or chemical processes (Voronkov et al., 2013).

Reductive Intramolecular Cyclizations

The study by Mubarak and Peters (1992) on the electrogeneration of nickelate catalysts for the reductive intramolecular cyclizations of acetylenic halides, including 6-bromo-1-phenyl-1-hexyne, is related to the field of catalysis and synthetic chemistry. Such research is pivotal for the development of efficient synthetic routes in organic chemistry (Mubarak & Peters, 1992).

Safety and Hazards

Mécanisme D'action

Target of Action

As a brominated and iodinated derivative of dimethylbenzene, it is likely to interact with various organic compounds in chemical reactions, serving as a reagent or intermediate .

Mode of Action

It can be inferred from its structure that it may participate in electrophilic aromatic substitution reactions . In such reactions, the electrophile (in this case, the bromine or iodine atom) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate can then undergo further reactions .

Result of Action

As a chemical reagent, it is primarily used in organic synthesis rather than for its biological effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5-iodo-1,3-dimethylbenzene. For instance, the compound is recommended to be stored at 2-8°C and protected from light . These conditions help maintain the stability of the compound, ensuring its efficacy in chemical reactions.

Propriétés

IUPAC Name |

2-bromo-5-iodo-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHHDLIXCIGLBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609596 | |

| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

689260-53-5 | |

| Record name | 2-Bromo-5-iodo-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

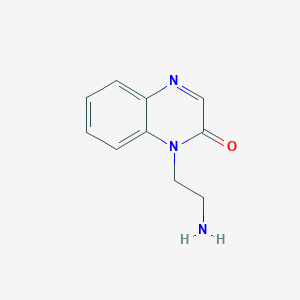

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

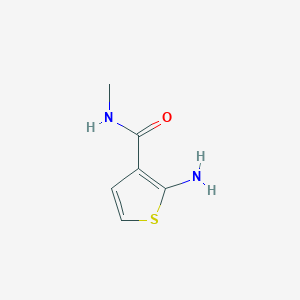

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[4-(tert-Butyl)phenyl]-9H-carbazole](/img/structure/B1286998.png)